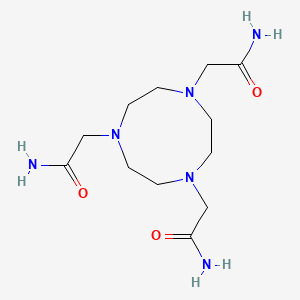
Fmoc-L-Lys(carbamoyl-OtBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(carbamoyl-OtBu)-OH: is a derivative of lysine, an essential amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl carbamate (OtBu) group at the side chain. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(carbamoyl-OtBu)-OH typically involves the following steps:
Protection of the Lysine Side Chain: The ε-amino group of lysine is protected with a tert-butyl carbamate (OtBu) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fmoc Protection: The α-amino group is protected with an Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production methods for such compounds often involve automated peptide synthesizers that can handle multiple protection and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
OtBu Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of lysine.
OtBu Deprotection: The major product is the free ε-amino group of lysine.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in combinatorial chemistry.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Used in the design of peptide therapeutics.
- Plays a role in vaccine development.
Industry:
- Employed in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. peptides synthesized using Fmoc-L-Lys(carbamoyl-OtBu)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Lys(carbamoyl-OtBu)-OH but uses a Boc (tert-butoxycarbonyl) group for side chain protection.
Fmoc-L-Lys(Mtt)-OH: Uses a Mtt (4-methyltrityl) group for side chain protection.
Uniqueness:
- The use of the OtBu group provides specific stability and deprotection conditions that may be advantageous in certain synthetic routes compared to Boc or Mtt groups.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbamoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-26(2,3)35-29-24(32)27-15-9-8-14-22(23(30)31)28-25(33)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,33)(H,30,31)(H2,27,29,32)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIZVNVQAETFV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)


![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)




